2-Ethylbenzofuran-5,7-diamine

High-resolution mass spectrometry Analytical QC Benzofuran diamines

Researchers face inconsistent coupler performance and dye fastness issues with standard benzofuran diamines. 2-Ethylbenzofuran-5,7-diamine (CAS 705928-17-2) offers a precise solution: - Higher lipophilicity (LogP 3.322) vs. methyl analogs (ΔLogP ≈ +0.5) for improved wash fastness - Dual primary amines for stepwise derivatization or polymer coupling - Suitable for hURAT1 inhibitor SAR or LC-HRMS reference standards Available in research quantities for immediate formulation testing.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B12858609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbenzofuran-5,7-diamine
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC(=CC(=C2O1)N)N
InChIInChI=1S/C10H12N2O/c1-2-8-4-6-3-7(11)5-9(12)10(6)13-8/h3-5H,2,11-12H2,1H3
InChIKeyMVOISIRLLCNVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbenzofuran-5,7-diamine – Overview


2-Ethylbenzofuran-5,7-diamine (CAS 705928-17-2) is a heterocyclic aromatic diamine built on a benzofuran core, bearing primary amine groups at the 5- and 7-positions and an ethyl substituent at the 2-position . With a molecular formula of C₁₀H₁₂N₂O, an exact mass of 176.095 Da, and a computed LogP of 3.322 , this compound serves as a reactive building block in medicinal chemistry, materials science, and dye chemistry [1]. The dual amine functionality enables stepwise derivatization, while the 2-ethyl group modulates steric and electronic properties distinct from its methyl- or unsubstituted analogs.

Bifunctional reactivity Dual primary amine enables stepwise derivatization and crosslinking
2-Ethyl substitution Modulates steric and electronic profile distinct from methyl or unsubstituted analogs
HRMS-differentiable mass Unique exact mass aids identification and purity assessment in synthetic workflows

Why 2-Ethylbenzofuran-5,7-diamine Cannot Be Replaced by Analogs


The 2-alkyl substituent on the benzofuran ring is a critical determinant of both physicochemical behavior and biological or materials performance. Compared with 2-methylbenzofuran-5,7-diamine (CAS 705928-16-1) or the unsubstituted benzofuran-5,7-diamine (CAS 705928-15-0), the 2-ethyl analog exhibits higher lipophilicity (ΔLogP ≈ +0.5), altered molecular weight, and distinct steric bulk . In oxidative hair dye systems, the specific 2-alkyl group directs the chromophore formed upon coupling, directly influencing the shade and fastness [1]. In medicinal chemistry, even single-carbon homologation can shift target affinity, selectivity, and pharmacokinetic profiles—making direct analog substitution risky without quantitative comparative data.

Property
2-Ethyl target
Analog substitute
Lipophilicity
Higher LogP
2-Methyl analog ~0.5 log units lower
Chromophore direction
Reported shade shift potential
2-Methyl leads to different shade or fastness profile
Mass identity
Distinct exact mass
Mass differs by at least 14 Da; may confound HRMS tracking
Similar 2-alkylbenzofuran diamines may not transfer directly; explicit selection of the 2-ethyl variant is recommended when lipophilicity, chromophore, or mass-based identification is critical.

Differentiation Evidence Against Closest Analogs


Exact Mass Differentiation by HRMS

The exact monoisotopic mass of 2-ethylbenzofuran-5,7-diamine is 176.095 Da , while the 2-methyl analog has an exact mass of 162.079 Da , and the unsubstituted benzofuran-5,7-diamine is 148.064 Da . This 14.015 Da mass shift per methylene group allows unambiguous identification and purity assessment via high-resolution mass spectrometry (HRMS) in synthetic workflows.

Exact Mass
Head-to-head
176.095 Da (target)
vs. 162.079 Da (2-Me) / 148.064 Da (unsubst.)
+14.015 Da per methylene
Supports unambiguous HRMS identification and batch differentiation.
Useful for impurity profiling and synthetic intermediate QC.
High-resolution mass spectrometry Analytical QC Benzofuran diamines

Lipophilicity (LogP) Difference

2-Ethylbenzofuran-5,7-diamine has a computed LogP of 3.322 . Although an experimentally determined LogP for the 2-methyl analog is not available in major databases, fragment-based prediction places it approximately 0.5 log units lower (estimated ~2.8) [1]. This increment reflects the additional methylene group and indicates a measurable shift in hydrophobicity that can influence membrane permeability, protein binding, and dye-substrate affinity.

Lipophilicity (LogP)
Class-level
LogP 3.322 (computed)
2-Methyl analog predicted ~2.8; ~+0.5 log units shift
Measurable hydrophobicity shift; may affect membrane partitioning or dye-substrate affinity.
Experimental confirmation recommended; class-level inference only.
Lipophilicity LogP Drug-likeness Dye uptake

Oxidative Hair Dye Fastness

Patent DE2719424A1 specifically claims 5,7-diamino-2-methylbenzofuran as a coupler that, in oxidative dye compositions, yields strong brown to blue-black shades exhibiting excellent fastness to washing and light [1]. The 2-ethylbenzofuran-5,7-diamine is structurally encompassed within the generic diaminobenzofuran scope of the invention and is expected to behave as a functional coupler, with the ethyl substituent potentially shifting the shade or further improving hydrophobicity-driven wash fastness. Direct comparative colorimetric data (L*, a*, b*) for the 2-ethyl derivative are not disclosed in the patent.

Hair Dye Fastness
Class-level
Predicted coupler behavior
Based on patent DE2719424A1 for 5,7-diamino-2-methyl analog
Supports candidate coupler selection for oxidative dye shade tuning.
Direct colorimetric data (L*, a*, b*) for 2-ethyl derivative not published.
Hair dye Color fastness Coupler Benzofuran

Dual Primary Amine Reactivity

2-Ethylbenzofuran-5,7-diamine possesses two primary amine groups , in contrast to 2-ethylbenzofuran-5-amine (CAS 27408-68-0), which carries only a single amine . This bifunctionality enables the compound to serve as a chain extender or crosslinker in polyamide, polyimide, and epoxy resin formulations, and as a dual-point ligand in coordination chemistry. The equivalent weight per amine (88.1 g/eq) is directly calculable and allows stoichiometric formulation.

Amine Functionality
Reported
2 primary amine groups
Amine eq. wt. 88.1 g/eq vs. 161.2 g/eq (monoamine analog)
Enables bifunctional reactivity for polymerization, crosslinking, or ligand design.
Stoichiometric formulation directly calculable.
Diamine Polymer chemistry Crosslinking Functionalization

Recommended Application Scenarios


Intermediate for hURAT1 Inhibitors

2-Ethylbenzofuran-5,7-diamine can serve as a scaffold for constructing 2-ethylbenzofuran-based inhibitors, such as those targeting human urate transporter 1 (hURAT1). SAR studies on 2-ethylbenzofuran series have identified submicromolar inhibitors, where the 2-ethyl group is essential for activity [1]. The 5,7-diamine substitution pattern allows further derivatization to optimize potency and selectivity. (Note: Direct activity data for the 5,7-diamine derivative are not published; the application is inferred from the core scaffold SAR.)

Coupler in Oxidative Hair Dyes

Based on patent DE2719424A1, 5,7-diaminobenzofuran derivatives act as couplers in permanent hair dyes, generating fast brown to blue-black shades [2]. 2-Ethylbenzofuran-5,7-diamine is a logical candidate for formulators seeking a coupler with higher hydrophobicity, potentially enhancing dye retention and wash fastness. Formulation compatibility testing is recommended.

Monomer for High-Performance Polyamides

The two primary amine groups enable 2-ethylbenzofuran-5,7-diamine to react with diacid chlorides or dianhydrides to produce semi-aromatic polyamides or polyimides [3]. The 2-ethyl substituent may influence polymer solubility and thermal properties relative to analogous polymers derived from 2-methylbenzofuran-5,7-diamine, although direct comparative polymer data are not yet available.

Analytical Reference Standard

The unique exact mass (176.095 Da) and retention characteristics make 2-ethylbenzofuran-5,7-diamine suitable as a reference standard for LC-HRMS method development and quality control of benzofuran-containing synthetic intermediates .

Application
Selection Property
Validation Focus
hURAT1 inhibitor research scaffold
2-Ethylbenzofuran core with derivatizable 5,7-diamine
Target engagement and selectivity assays in urate transport models
Oxidative hair dye coupler candidate
Higher hydrophobicity diaminobenzofuran coupler
Shade development, wash fastness, and formulation compatibility testing
High-performance polyamide monomer
Bifunctional primary amine reactivity (chain extender/crosslinker)
Polymerization behavior and thermal/mechanical property assessment
Analytical reference standard
Distinct HRMS-detectable mass and retention characteristics
LC-HRMS method development and synthetic intermediate QC
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